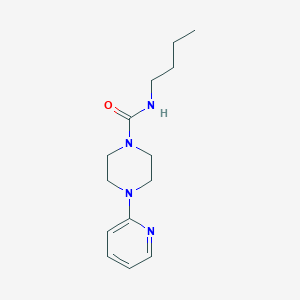

N-Butyl(4-(2-pyridyl)piperazinyl)formamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Butyl(4-(2-pyridyl)piperazinyl)formamide is a chemical compound that falls within the category of piperazinyl formamide derivatives. These compounds have been the subject of various studies due to their potential applications in medicinal chemistry and as catalysts in chemical reactions.

Synthesis Analysis

The synthesis of piperazinyl formamide derivatives, including N-Butyl(4-(2-pyridyl)piperazinyl)formamide, has been explored in several studies. For instance, a "one-pot" procedure has been developed for synthesizing N-Boc-Piperazinyl formamides from aryl amines, triphosgene, and N-boc-piperazine. The protective boc group can be removed to yield piperazinyl formamide derivatives, with the concentration of HCl in dioxane affecting the outcome . Additionally, a scalable and facile synthetic process has been established for a related compound, N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, which is a Rho kinase inhibitor. This process involves acylation, deprotection, and salt formation, starting from 4-aminopyridine and N,N'-carbonyldiimidazole .

Molecular Structure Analysis

The molecular structure of piperazinyl formamide derivatives is crucial for their function. For example, the enantioselectivity of l-Piperazine-2-carboxylic acid derived N-formamides as Lewis basic catalysts is significantly influenced by the arene sulfonyl group on N4. This structural feature has been found to be critical for achieving high enantioselectivity in the hydrosilylation of N-aryl imines . Moreover, the asymmetric synthesis of cis-2,6-disubstituted N-aryl piperazines has been achieved through a Pd-catalyzed carboamination reaction, highlighting the importance of molecular structure in the synthesis of complex piperazine derivatives .

Chemical Reactions Analysis

Piperazinyl formamide derivatives are involved in various chemical reactions. The l-Piperazine-2-carboxylic acid derived N-formamides, for instance, have been used as enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, achieving high yields and enantioselectivities for a broad range of substrates . The synthesis of these compounds involves complex reactions, including Pd-catalyzed carboamination, which is a key step in creating cis-2,6-disubstituted piperazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Butyl(4-(2-pyridyl)piperazinyl)formamide and related compounds are essential for their potential therapeutic applications. For example, a series of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl) benzamides were synthesized and evaluated for their potential as therapeutic agents for Alzheimer's disease. The structural confirmation and enzyme inhibition activity of these compounds were determined using various spectroscopic methods and bioassays, respectively . The physical and chemical properties, such as solubility, stability, and reactivity, are critical for the efficacy and safety of these compounds as therapeutic agents.

Scientific Research Applications

Antiallergic Applications

N-Butyl(4-(2-pyridyl)piperazinyl)formamide and its derivatives have been evaluated for their antiallergic activity. For instance, compounds closely related to N-Butyl(4-(2-pyridyl)piperazinyl)formamide demonstrated potent inhibitory activities against the rat passive cutaneous anaphylaxis reaction and the enzyme 5-lipoxygenase, outperforming some standard antiallergic drugs (Nishikawa et al., 1989).

Potential Antipsychotic Applications

Derivatives of N-Butyl(4-(2-pyridyl)piperazinyl)formamide have been studied as potential antipsychotic agents. These analogues showed promise in vitro for binding to dopamine D2 and serotonin receptors, and in vivo for antagonizing certain behavioral responses in mice, indicating potential application in treating psychiatric disorders (Norman et al., 1996).

Catalyst in Chemical Reactions

N-Butyl(4-(2-pyridyl)piperazinyl)formamide and its derivatives have been used as catalysts. For example, L-Piperazine-2-carboxylic acid derived N-formamides, closely related to N-Butyl(4-(2-pyridyl)piperazinyl)formamide, were developed as highly enantioselective Lewis basic catalysts for certain chemical reactions, showcasing their versatility in synthetic chemistry (Wang et al., 2006).

Fungicidal Applications

Analogues of N-Butyl(4-(2-pyridyl)piperazinyl)formamide have demonstrated significant systemic fungicidal activity, particularly against wheat mildew when applied to plant roots. This suggests its potential use in agricultural fungicides (Carter et al., 1974).

Synthesis and Molecular Structure

The synthesis and molecular structure of N-Butyl(4-(2-pyridyl)piperazinyl)formamide and its analogues have been extensively studied. These studies provide crucial insights into their chemical properties and potential applications in various fields, ranging from pharmaceuticals to agriculture (Fang, 2010).

Safety And Hazards

properties

IUPAC Name |

N-butyl-4-pyridin-2-ylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O/c1-2-3-7-16-14(19)18-11-9-17(10-12-18)13-6-4-5-8-15-13/h4-6,8H,2-3,7,9-12H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFTGOFKIERTOHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)N1CCN(CC1)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Butyl(4-(2-pyridyl)piperazinyl)formamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[(Z)-N'-hydroxycarbamimidoyl]-2-methylpiperazine-1-carboxylate](/img/structure/B3007846.png)

![1-[2-(1H-indol-3-yl)ethyl]-3-phenylurea](/img/structure/B3007854.png)

![2-(4-Methoxyphenoxy)-1-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]ethanone](/img/structure/B3007858.png)

![N-benzyl-5-methyl-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3007859.png)

![N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]prop-2-enamide](/img/structure/B3007866.png)

![N-tert-butyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3007867.png)